3-Bromo Nevirapine

Description

BenchChem offers high-quality 3-Bromo Nevirapine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo Nevirapine including the price, delivery time, and more detailed information at info@benchchem.com.

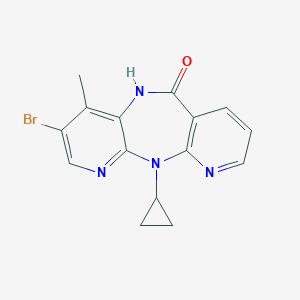

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKLVNOONYNOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443572 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-21-1 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo Nevirapine: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo Nevirapine, a halogenated derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, is a compound of significant interest in pharmaceutical research and development. Primarily classified as a potential impurity and metabolic analog of Nevirapine, its characterization is crucial for ensuring the quality, safety, and efficacy of the parent drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to 3-Bromo Nevirapine. The synthesis, while not widely documented, is explored through analogous bromination reactions of similar heterocyclic systems. Detailed analytical techniques, including High-Performance Liquid Chromatography (HPLC) for separation and quantification, alongside spectroscopic methods for structural elucidation, are discussed. This guide serves as a critical resource for researchers involved in the synthesis, analysis, and quality control of Nevirapine and its related substances.

Introduction

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] As with any pharmaceutical compound, the presence of impurities can significantly impact its safety and efficacy. 3-Bromo Nevirapine has been identified as a related substance and potential metabolite of Nevirapine.[2][3] Understanding the chemical and physical characteristics of such impurities is a fundamental requirement in drug development and manufacturing, mandated by regulatory bodies worldwide. This guide aims to consolidate the available technical information on 3-Bromo Nevirapine, providing a scientific foundation for its synthesis, identification, and quantification.

Chemical Structure and Identification

The core structure of 3-Bromo Nevirapine is based on the dipyridodiazepine scaffold of Nevirapine, with the addition of a bromine atom at the 3-position of the pyridine ring.

Chemical Name: 3-bromo-11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][4][5]diazepin-6-one[4]

Molecular Formula: C₁₅H₁₃BrN₄O[4]

Molecular Weight: 345.19 g/mol [2]

CAS Number: 284686-21-1[4]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 3-Bromo Nevirapine are not extensively available in public literature. However, based on the structure and data from related compounds, the following properties can be inferred and are summarized in Table 1.

| Property | Value/Information | Source(s) |

| Appearance | Likely a solid at room temperature. | Inferred |

| Melting Point | Not explicitly reported. Expected to be a defined melting point characteristic of a crystalline solid. | - |

| Solubility | Expected to have low aqueous solubility, similar to Nevirapine.[6] Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred |

| pKa | Not explicitly reported. The presence of basic nitrogen atoms suggests it will have a pKa value. Nevirapine has a pKa of 2.8.[7] | Inferred |

Table 1: Physicochemical Properties of 3-Bromo Nevirapine.

Synthesis of 3-Bromo Nevirapine

Conceptual Synthetic Pathway

The synthesis of 3-Bromo Nevirapine would likely involve the bromination of a suitable Nevirapine precursor or the direct bromination of Nevirapine, though the latter may present challenges with regioselectivity. A plausible approach involves the use of a brominating agent on an activated pyridine ring system.

Caption: Conceptual synthetic pathway for 3-Bromo Nevirapine.

General Considerations for Bromination

The direct electrophilic bromination of pyridine is often challenging due to the electron-deficient nature of the ring system and typically requires harsh conditions.[8] More sophisticated methods may be required for selective bromination at the 3-position. Potential strategies could include:

-

Electrophilic Bromination under forcing conditions: Utilizing bromine with a strong Lewis or Brønsted acid at elevated temperatures.[8]

-

Halogenation via Zincke Imine Intermediates: A milder method that involves ring-opening of the pyridine to a more reactive intermediate, followed by halogenation and ring-closing.[9]

-

Use of N-Bromosuccinimide (NBS): A common and relatively mild brominating agent for various aromatic and heterocyclic compounds.[7]

A hypothetical experimental protocol based on the bromination of a pyridine-containing compound is outlined below. Note: This is a generalized procedure and would require optimization for the specific synthesis of 3-Bromo Nevirapine.

Hypothetical Experimental Protocol for Bromination

-

Dissolution: Dissolve the Nevirapine precursor in a suitable inert solvent (e.g., dichloromethane, chloroform, or dioxane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in the same solvent) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a suitable reagent (e.g., aqueous sodium thiosulfate solution to remove excess bromine).

-

Extraction: Transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.

-

Washing: Wash the organic layer sequentially with water and brine to remove any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable technique, such as column chromatography on silica gel or recrystallization, to obtain pure 3-Bromo Nevirapine.

Analytical Characterization

The definitive identification and quantification of 3-Bromo Nevirapine rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the separation and quantification of Nevirapine and its impurities. A well-developed HPLC method should be able to resolve 3-Bromo Nevirapine from Nevirapine and other known related substances.

Typical HPLC Parameters for Nevirapine and its Impurities:

| Parameter | Condition | Source(s) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | [10] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., sodium perchlorate, pH 4.8) and an organic modifier (e.g., acetonitrile). | [10] |

| Flow Rate | 1.0 mL/min | [10] |

| Detection | UV at 220 nm | [10] |

| Injection Volume | 20 µL | [10] |

Table 2: Typical HPLC conditions for the analysis of Nevirapine and its impurities.

Under such conditions, the retention time of 3-Bromo Nevirapine would be expected to differ from that of Nevirapine due to the change in polarity imparted by the bromine atom. Method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, and sensitivity for the quantification of 3-Bromo Nevirapine.[11]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-Bromo Nevirapine.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Bromo Nevirapine (C₁₅H₁₃BrN₄O), the expected monoisotopic mass would be approximately 344.03 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units.

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of 3-Bromo Nevirapine is expected to show characteristic absorption bands for the N-H, C=O (amide), C=N, and C-Br bonds.

Pharmacological and Toxicological Considerations

As an analog of Nevirapine, 3-Bromo Nevirapine has been investigated for its biological activity. In one study, it demonstrated inhibitory activity against HIV reverse transcriptase with an IC₅₀ value of 2.78 µM.[12] The same study also reported that 3-Bromo Nevirapine showed the highest induction of CYP3A4 mRNA in primary human hepatocytes among the tested analogs, although this did not translate to an increase in CYP3A4 hydroxylation activity.[12] These findings highlight the importance of characterizing such impurities, as they may possess their own pharmacological and toxicological profiles.

Conclusion

3-Bromo Nevirapine is a key related substance of the antiretroviral drug Nevirapine. A thorough understanding of its chemical structure, properties, and analytical behavior is essential for the quality control of Nevirapine drug substance and product. While detailed experimental data for some of its properties and a specific synthesis protocol are not widely published, this guide provides a comprehensive overview based on available information and analogous chemical principles. The analytical methods described, particularly HPLC and mass spectrometry, are crucial for its detection and quantification, ensuring the safety and efficacy of Nevirapine-based therapies. Further research into the synthesis and detailed characterization of 3-Bromo Nevirapine would be beneficial for the pharmaceutical industry.

References

-

ResearchGate. Nevirapine and its related impurities. [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

PubMed Central. Solid-State Characterization of Nevirapine. [Link]

-

Splendid Lab Pvt. Ltd. 3-Bromo Nevirapine. [Link]

-

ResearchGate. NMR spectra of nevirapine. [Link]

-

PubChem. Nevirapine. [Link]

-

Oriental Journal of Chemistry. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. [Link]

-

PubMed Central. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. [Link]

-

SciSpace. Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. [Link]

-

PubMed Central. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons. [Link]

-

International Journal of Pharmacy. method development and validation for estimation of nevirapine from tablets by rp-hplc. [Link]

-

PubMed Central. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. [Link]

-

PubMed Central. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. [Link]

-

National Institutes of Health. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. [Link]

-

USP 2025. Nevirapine - Definition, Identification, Assay. [Link]

-

Pharmaffiliates. Nevirapine-impurities. [Link]

- Google Patents. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.

-

PubMed. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. [Link]

-

CPUT. Spectroscopic and chromatographic analysis of Nevirapine, Lamivudine and Zidovudine anti-retroviral compounds in wastewater samples from selected wastewater treatment plants, Cape Town. [Link]

-

ResearchGate. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). [Link]

-

PubMed Central. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 5. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. RS110204A - Improved method of making nevirapine - Google Patents [patents.google.com]

- 7. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo Nevirapine: Strategic Synthesis of the 3-Hydroxy Metabolite

This guide serves as a technical deep-dive into 3-Bromo Nevirapine , positioning it not as a biological metabolite, but as the critical synthetic intermediate required to access authentic 3-Hydroxynevirapine standards.

Executive Summary & Scientific Context

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in HIV-1 therapy.[1] Its metabolic profile is complex, involving extensive biotransformation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).

While 12-hydroxynevirapine is the most abundant metabolite, 3-hydroxynevirapine (formed primarily by CYP2B6) is of disproportionate toxicological interest due to its association with severe cutaneous adverse reactions (SCARs), including Stevens-Johnson Syndrome (SJS).

The Challenge: Direct chemical hydroxylation of the nevirapine pyridine ring at the 3-position is regiochemically difficult and low-yielding. The Solution: 3-Bromo Nevirapine (CAS: 284686-21-1) serves as the essential "chemical handle."[2][3] It acts as a stable, isolatable precursor that allows researchers to install the hydroxyl group via palladium-catalyzed cross-coupling, generating high-purity 3-hydroxynevirapine standards required for LC-MS/MS bioanalysis.

Chemical Basis: The "3-Bromo" Strategy

The nevirapine scaffold consists of a dipyridodiazepinone fused system. The electron-deficient nature of the pyridine rings makes direct nucleophilic aromatic substitution (

Structural Comparison

| Compound | Chemical Structure Description | Role |

| Nevirapine | 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | Parent Drug (API) |

| 3-Bromo Nevirapine | 3-Bromo -11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido...[1][2][3][4][5][6][7][8] | Synthetic Intermediate |

| 3-Hydroxynevirapine | 3-Hydroxy -11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido... | Biological Metabolite (CYP2B6) |

Why Bromine?

The bromine atom at the 3-position is a "soft" electrophile handle. Unlike the native hydrogen in nevirapine, the C-Br bond is reactive toward oxidative addition by transition metals (Pd, Cu), enabling:

-

Buchwald-Hartwig Hydroxylation: Direct conversion to -OH.

-

Miyaura Borylation: Conversion to a boronic ester, followed by oxidation to -OH.

Experimental Protocols

Note: These protocols represent standard synthetic workflows adapted for dipyridodiazepinone systems. All synthesis must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 3-Bromo Nevirapine

Direct bromination of the final drug is often non-selective. The preferred route introduces bromine on the picoline building block.

Reagents: 2-amino-3-bromo-4-picoline, Methyl 2-(cyclopropylamino)nicotinate, NaH (Sodium Hydride), Diglyme.

-

Coupling: Dissolve 2-amino-3-bromo-4-picoline (1.0 eq) and methyl 2-(cyclopropylamino)nicotinate (1.1 eq) in anhydrous diglyme.

-

Cyclization: Cool to 0°C. Slowly add NaH (60% dispersion, 2.5 eq) to control hydrogen evolution.

-

Heating: Heat the mixture to 130°C for 12–16 hours. The bromine atom at position 3 is sterically protected and generally survives the cyclization conditions.

-

Quench & Isolation: Cool to room temperature. Quench with ice water. Adjust pH to ~6.0 with dilute HCl. The precipitate is 3-Bromo Nevirapine .[4]

-

Purification: Recrystallize from ethanol/water.

Protocol B: Conversion to 3-Hydroxynevirapine (The Metabolite)

This is the critical step for generating the DMPK standard.

Method: Palladium-Catalyzed Hydroxylation (tBuBrettPhos System)

-

Setup: In a glovebox, charge a reaction vial with:

-

3-Bromo Nevirapine (1.0 mmol)

-

Pd_2(dba)_3 (2 mol%)

-

tBuBrettPhos (4 mol%)

-

Potassium Hydroxide (KOH) (3.0 eq)

-

1,4-Dioxane / Water (1:1 v/v)

-

-

Reaction: Seal the vial and heat to 100°C for 8 hours.

-

Workup: Acidify carefully to pH 5-6 to protonate the pyridine nitrogen and the hydroxyl group. Extract with Ethyl Acetate.

-

Purification: Flash chromatography (DCM:MeOH gradient).

-

Validation: Confirm identity via

-NMR (disappearance of 3-H signal, appearance of -OH exchangeable proton) and MS (m/z 283 [M+H]+).

Analytical Characterization Data

When synthesizing the standard, the following data confirms the identity of the intermediate vs. the metabolite.

| Parameter | 3-Bromo Nevirapine (Intermediate) | 3-Hydroxynevirapine (Metabolite) |

| Molecular Weight | ~345.19 g/mol | ~282.30 g/mol |

| Mass Spec (ESI+) | m/z 345/347 (1:1 Isotopic Pattern) | m/z 283.1 [M+H]+ |

| Retention Time (RP-HPLC) | Late eluting (More lipophilic) | Early eluting (Polar -OH group) |

| UV Max | ~280 nm | ~285 nm (Bathochromic shift) |

| Key NMR Feature | Loss of C3-H signal; no exchangeable -OH. | Broad singlet (~10-11 ppm) for -OH. |

Visualizing the Pathways

The following diagrams illustrate the distinction between the biological generation of the metabolite and the chemical synthesis using the bromo-intermediate.

Diagram 1: Biological vs. Chemical Pathways

Caption: Figure 1. Dual pathways to 3-Hydroxynevirapine. The biological route (top) is mediated by CYP2B6.[1] The chemical route (bottom) utilizes 3-Bromo Nevirapine as the requisite intermediate to manufacture reference standards.

Diagram 2: The Synthetic Workflow (Detailed)

Caption: Figure 2. Step-by-step synthetic logic. The bromine atom is carried through the ring closure to serve as the leaving group for the final hydroxylation.

Applications in Drug Development

Why is the 3-Bromo intermediate essential for the industry?

-

Quantification Standards: To measure patient safety, labs need "heavy" (isotope-labeled) and "native" standards of 3-hydroxynevirapine. The 3-bromo intermediate allows for the introduction of

(using -

Toxicity Screening: 3-hydroxynevirapine can further oxidize to a reactive quinone-imine, which binds to skin proteins (haptenization). Researchers use the 3-bromo compound to synthesize analogs that cannot oxidize (e.g., 3-methoxy or 3-fluoro), helping to prove the mechanism of toxicity.

-

Crystallography: The heavy bromine atom in 3-Bromo Nevirapine facilitates X-ray crystallographic studies (anomalous dispersion) to map the exact binding pose of the drug within the HIV-1 Reverse Transcriptase pocket.

References

-

National Institutes of Health (NIH). (2020). Pharmacokinetics of Phase I Nevirapine Metabolites. Retrieved from [Link]

- Virginia Commonwealth University. (2016). Low-cost, high yield synthesis of nevirapine (Patent WO2016118586A1).

-

Clinical Pharmacogenetics Implementation Consortium (ClinPGx). (2024). Nevirapine Pathway, Pharmacokinetics and CYP2B6 Metabolism. Retrieved from [Link]

-

American Chemical Society (ACS). (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity. Chemical Research in Toxicology. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. aablocks.com [aablocks.com]

- 3. splendidlab.in [splendidlab.in]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromo Nevirapine | 284686-21-1 [sigmaaldrich.com]

- 8. CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents [patents.google.com]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

spectroscopic data (NMR, IR, MS) of 3-Bromo Nevirapine

This guide provides an in-depth technical analysis of the spectroscopic data (NMR, IR, MS) for 3-Bromo Nevirapine (3-bromo-NVP), a critical structural analog and metabolic probe of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.

Introduction & Structural Context

3-Bromo Nevirapine (CAS: 284686-21-1) is a synthetic derivative of Nevirapine where a bromine atom replaces a hydrogen atom on the methyl-substituted pyridine ring (Ring A). This compound is primarily utilized in pharmacological research to investigate metabolic activation pathways, specifically to block the formation of the 3-hydroxy metabolite (a precursor to reactive quinone-methide intermediates implicated in hepatotoxicity) [1][2].

-

Parent Compound: Nevirapine (11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one).[1][2][3][4][5]

-

Modification: Bromination at the C3 position (diazepine numbering), which corresponds to the C5 position of the methyl-pyridine ring (adjacent to the methyl group).

-

Chemical Formula: C

H -

Molecular Weight: 345.20 g/mol (average).

Mass Spectrometry (MS) Data

Mass spectrometry provides the definitive identification of 3-Bromo Nevirapine through its characteristic isotopic signature and fragmentation pattern.

Isotopic Pattern

Unlike the parent Nevirapine (M+ at m/z 267), the 3-Bromo analog exhibits a distinct 1:1 doublet for the molecular ion due to the natural abundance of bromine isotopes (

| Ion Identity | m/z Value | Relative Abundance | Description |

| [M+H] | 345.0 | 100% | Protonated molecular ion (monoisotopic). |

| [M+H] | 347.0 | ~98% | Isotopic peak characteristic of mono-brominated species. |

Fragmentation Pathway (ESI-MS/MS)

Upon collision-induced dissociation (CID), the molecular ion undergoes characteristic losses similar to Nevirapine, but with the retention of the bromine atom in early fragments.

-

Loss of Cyclopropyl (M - 41): The cleavage of the N-cyclopropyl group is the primary fragmentation channel, yielding m/z 304/306.

-

Loss of CO (M - 28): Contraction of the diazepinone ring.

-

Debromination (M - 79/81): At high collision energies, the C-Br bond cleaves, yielding a radical cation at m/z 266 (Nevirapine radical).

Figure 1: MS Fragmentation Logic

Caption: Predicted fragmentation pathway for 3-Bromo Nevirapine in positive ESI mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Comparative H NMR Data (DMSO- , 400 MHz)

| Proton Assignment | Nevirapine ( | 3-Bromo Nevirapine ( | Multiplicity Change |

| Ring A: H-6 ( | 8.15 (d, J=4.8 Hz) | 8.42 (s) | Doublet |

| Ring A: H-5 ( | 7.25 (d, J=4.8 Hz) | — | Signal Disappears (Site of Bromination) |

| Ring B: H-2' ( | 8.55 (dd) | 8.56 (dd) | Unchanged |

| Ring B: H-4' ( | 8.10 (dd) | 8.12 (dd) | Unchanged |

| Ring B: H-5' ( | 7.10 (dd) | 7.12 (dd) | Unchanged |

| Methyl (C4-Me) | 2.30 (s) | 2.45 (s) | Slight downfield shift (steric/electronic effect) |

| Cyclopropyl (CH) | 3.75 (m) | 3.76 (m) | Unchanged |

Key Diagnostic Feature: The disappearance of the doublet at ~7.25 ppm and the collapse of the doublet at ~8.15 ppm into a singlet at ~8.42 ppm confirms the substitution is on the methyl-bearing ring at the position adjacent to the methyl group [3].

C NMR Signatures

-

C-Br Carbon: A new quaternary carbon signal appears ~118-122 ppm.

-

Carbonyl (C=O): ~168 ppm.

-

Methyl Carbon: ~17-18 ppm.

Infrared (IR) Spectroscopy

IR analysis is useful for solid-state characterization (e.g., KBr pellet or ATR). The introduction of the heavy bromine atom alters the skeletal vibrations of the heteroaromatic system.

| Functional Group | Wavenumber (cm | Assignment |

| Amide C=O | 1665 - 1675 | Strong stretching vibration of the diazepinone carbonyl. |

| N-H Stretch | 3200 - 3300 | Broad band (amide N-H), often weak if H-bonded. |

| C=C / C=N | 1580, 1460 | Pyridine ring skeletal vibrations. |

| C-Br Stretch | 1050 - 1080 | Aryl bromide stretch (often coupled with ring vibrations). |

| Cyclopropyl C-H | 3000 - 3080 | Weak C-H stretching characteristic of the strained ring. |

Experimental Protocol: Isolation & Characterization

To ensure data integrity, the following workflow is recommended for the characterization of synthesized or isolated 3-Bromo Nevirapine.

Step 1: Sample Preparation

-

Solvent: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

(99.9% D) for NMR. For MS, prepare a 10 -

Purity Check: Ensure no residual starting material (Nevirapine) is present by checking for the H-5 doublet at 7.25 ppm.

Step 2: Data Acquisition Workflow

Figure 2: Analytical Characterization Workflow

Caption: Integrated analytical workflow for validating 3-Bromo Nevirapine.

References

-

Sharma, R. et al. (2023). "Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach." Chemical Research in Toxicology, 36(10), 1601–1615. Link

-

Popovic, M. et al. (2010). "Identification, isolation, and characterization of potential degradation products in a triple combination lamivudine, zidovudine, and nevirapine tablet." Pharmazie, 65(5), 331-335. Link

-

Ramkumaar, G. R. et al. (2013).[7] "Molecular structure, vibrational spectra, UV-vis, NBO and NMR analyses on nevirapine using ab initio DFT methods." Journal of Theoretical and Applied Physics, 7, 51. Link

Sources

- 1. 3-Hydroxy Nevirapine | C15H14N4O2 | CID 10978907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. researchgate.net [researchgate.net]

- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

molecular weight and formula of 3-Bromo Nevirapine

An In-Depth Technical Guide to 3-Bromo Nevirapine: Properties, Synthesis, and Application

Introduction

Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination therapy for HIV-1 infection for decades.[1][2] Its mechanism involves binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inhibits its catalytic activity. To further elucidate the structure-activity relationships (SAR), explore metabolic pathways, and develop next-generation inhibitors with improved potency or resistance profiles, a variety of Nevirapine analogs have been synthesized and studied.

This technical guide focuses on a key derivative, 3-Bromo Nevirapine. The introduction of a bromine atom at the 3-position of the pyridone ring serves as a critical modification to probe the steric and electronic requirements of the NNRTI binding pocket. This document provides a comprehensive overview of its chemical properties, a conceptual framework for its synthesis and characterization, and insights into its application in drug development research for professionals in the field.

Physicochemical Properties and Structural Data

The fundamental characteristics of 3-Bromo Nevirapine are summarized below. The addition of a bromine atom significantly increases the molecular weight compared to the parent compound, Nevirapine (C₁₅H₁₄N₄O, M.W. 266.30 g/mol ).[1][3][4]

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][3][5]diazepin-6-one | [6] |

| CAS Number | 284686-21-1 | [5][6][7] |

| Molecular Formula | C₁₅H₁₃BrN₄O | [5][7] |

| Molecular Weight | 345.19 g/mol | [5][7] |

| Accurate Mass | 344.0273 u | [5] |

Chemical Structure

The structure of 3-Bromo Nevirapine retains the core tricyclic dipyridodiazepine framework of Nevirapine, with the key modification being the substitution of a hydrogen atom with a bromine atom on the pyridone ring.

Caption: Chemical structure of 3-Bromo Nevirapine.

Conceptual Synthesis and Characterization

While specific proprietary synthesis routes may vary, a logical approach to synthesizing 3-Bromo Nevirapine can be extrapolated from established methods for Nevirapine and its analogs.[8][9][10] The synthesis generally involves the condensation of two key heterocyclic intermediates. Bromination is typically achieved via electrophilic substitution on an activated pyridine ring.

Plausible Synthetic Workflow

-

Synthesis of Precursors: The process would begin with the synthesis of two primary building blocks: a 2-amino-3-bromo-4-methylpyridine derivative and a 2-chloro-3-aminopyridine derivative which is subsequently reacted with cyclopropylamine.[2][9]

-

Condensation: The two heterocyclic precursors are coupled to form an N-(pyridyl)-pyridine carboxamide intermediate.

-

Cyclization: The final tricyclic ring system is formed via an intramolecular cyclization reaction, typically promoted by a base, to yield the 3-Bromo Nevirapine product.[10]

Caption: Conceptual synthetic workflow for 3-Bromo Nevirapine.

Protocol for Product Characterization

A self-validating system of analytical techniques is essential to confirm the identity, purity, and integrity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the final compound and monitor reaction progress.

-

Method: A reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is employed. Detection is performed using a UV-Vis detector at a wavelength where the chromophore absorbs maximally (typically ~280 nm).

-

Validation: The appearance of a single major peak (>98% purity) indicates a successful purification. Retention time should be consistent across runs.[11]

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and elemental composition.

-

Method: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal. The sample is introduced, and the mass-to-charge ratio (m/z) is measured.

-

Validation: The observed m/z for the protonated molecule [M+H]⁺ should match the calculated value for C₁₅H₁₄BrN₄O⁺ within a narrow mass error window (e.g., < 5 ppm). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) must be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate and confirm the precise chemical structure.

-

Method: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Validation: The ¹H NMR spectrum should show the correct number of protons with appropriate chemical shifts, splitting patterns (multiplicity), and integration values corresponding to the aromatic, cyclopropyl, and methyl groups. The absence of a proton signal in the 3-position of the pyridone ring, compared to the spectrum of Nevirapine, provides strong evidence for successful bromination. ¹³C NMR will confirm the presence of 15 distinct carbon environments.

-

Application in HIV Research: Mechanistic Insights

3-Bromo Nevirapine serves as a valuable tool for probing the inhibitor binding site of HIV-1 reverse transcriptase. Studies have utilized this analog to understand how substitutions on the pyridone ring impact antiviral potency.

Research has shown that while 3-Bromo Nevirapine retains inhibitory activity against HIV-1 reverse transcriptase, its potency is moderately reduced compared to the parent Nevirapine molecule.[12][13] This suggests that the space in the binding pocket at this position is sterically constrained and that the introduction of a bulky bromine atom may lead to a suboptimal fit.

| Compound | IC₅₀ (μM) | Relative Potency |

| Nevirapine | 0.540 | 1.00 |

| 3-Bromo Nevirapine | 2.78 | ~0.19 |

Data sourced from Kandel et al., Chemical Research in Toxicology (2023).[12][13]

This data is critical for drug development professionals as it informs computational models and directs future synthetic efforts. The finding that a bulky halogen at the 3-position decreases activity guides medicinal chemists to explore smaller or different electronic substituents at this position to optimize binding affinity.

Conclusion

3-Bromo Nevirapine is more than a simple derivative; it is a precision tool for molecular-level investigations in antiviral drug discovery. Its well-defined physicochemical properties (Molecular Formula: C₁₅H₁₃BrN₄O, Molecular Weight: 345.19 g/mol ) and its role in SAR studies provide invaluable data for researchers.[5][7] The comparative analysis of its biological activity against Nevirapine highlights the stringent steric and electronic demands of the NNRTI binding pocket.[12][13] As such, 3-Bromo Nevirapine will continue to be a significant compound for scientists and professionals dedicated to developing more effective antiretroviral therapies.

References

-

Splendid Lab Pvt. Ltd. (n.d.). 3-Bromo Nevirapine. Retrieved from [Link]

-

Wikipedia. (n.d.). Nevirapine. Retrieved from [Link]

- Google Patents. (1996). US5569760A - Process for preparing nevirapine.

-

PubMed. (n.d.). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. Retrieved from [Link]

- Google Patents. (2016). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.

-

PubChem. (n.d.). Nevirapine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy Nevirapine. Retrieved from [Link]

-

PubMed Central (PMC). (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Retrieved from [Link]

-

Ingenta Connect. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Retrieved from [Link]

-

ACS Publications. (2023). Consideration of Nevirapine Analogs to Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Retrieved from [Link]

- Google Patents. (2012). WO2012168949A2 - A process for preparation of nevirapine.

Sources

- 1. Nevirapine - Wikipedia [en.wikipedia.org]

- 2. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ≥98% (HPLC), HIV-1 reverse transcriptase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo Nevirapine | CAS 284686-21-1 | LGC Standards [lgcstandards.com]

- 6. 3-Bromo Nevirapine | 284686-21-1 [sigmaaldrich.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 9. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 10. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]

- 11. extranet.who.int [extranet.who.int]

- 12. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Bromo Nevirapine

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo Nevirapine, a potential process-related impurity and degradant of Nevirapine. The method is designed for use in quality control and stability studies of Nevirapine drug substance and product. The developed isocratic method utilizes a C18 stationary phase with a UV detector, ensuring adequate separation of 3-Bromo Nevirapine from the active pharmaceutical ingredient (API), Nevirapine, and its other known impurities. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[3][4] As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product.[5] Therefore, it is crucial to have a reliable analytical method to detect and quantify any potential impurities. 3-Bromo Nevirapine is a potential process-related impurity that may arise during the synthesis of Nevirapine. Additionally, it could be a degradation product formed under certain stress conditions.

The objective of this work was to develop a simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of 3-Bromo Nevirapine in the presence of Nevirapine. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5]

Method Development Strategy

The primary goal of the method development was to achieve baseline separation between Nevirapine and 3-Bromo Nevirapine, as well as any other potential degradation products. A systematic approach was undertaken, considering the physicochemical properties of both analytes.

Initial Assessment and Analyte Properties

-

Nevirapine: A weakly basic compound with a pKa of approximately 2.8. It is sparingly soluble in water and soluble in organic solvents like methanol and acetonitrile.[6] Its chemical structure is 11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][7]diazepin-6-one.[3]

-

3-Bromo Nevirapine: The introduction of a bromine atom to the aromatic ring of Nevirapine is expected to increase its hydrophobicity. This increased hydrophobicity suggests that it will be more retained on a reversed-phase column compared to Nevirapine.

Chromatographic System Selection

A reversed-phase HPLC (RP-HPLC) method was chosen due to its versatility and suitability for the analysis of non-polar to moderately polar compounds like Nevirapine and its impurities.[8][9]

-

Column: A C18 column is the standard choice for RP-HPLC and was selected as the initial stationary phase. The hydrophobicity of the C18 ligand provides good retention for non-polar compounds.

-

Detector: A UV detector was selected based on the chromophoric nature of the Nevirapine molecule. The maximum absorbance wavelength for Nevirapine is reported to be around 220 nm and 283 nm.[1][10] A wavelength of 220 nm was chosen to ensure high sensitivity for both the API and its impurities.[1]

Mobile Phase Optimization

The mobile phase composition is a critical parameter in achieving the desired separation.

-

Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV cutoff.

-

Aqueous Phase and pH: A buffer was necessary to control the ionization of Nevirapine and ensure reproducible retention times. A phosphate buffer was selected due to its compatibility with HPLC systems. The pH of the mobile phase was a key parameter to optimize. Since Nevirapine is a weak base, a slightly acidic pH (around 3-5) would ensure it is in its protonated form, leading to better peak shape. A pH of 4.8 was found to be optimal in previous studies for separating Nevirapine and its impurities.[1][11]

The following diagram illustrates the logical workflow of the HPLC method development process:

Caption: HPLC Method Development Workflow.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis of 3-Bromo Nevirapine.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Phosphate Buffer (pH 4.8 adjusted with orthophosphoric acid) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Experimental Protocols

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 20mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 4.8 using dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the filtered buffer with acetonitrile in a 40:60 (v/v) ratio.

-

Standard Stock Solution of Nevirapine (1000 µg/mL): Accurately weigh about 100 mg of Nevirapine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Standard Stock Solution of 3-Bromo Nevirapine (100 µg/mL): Accurately weigh about 10 mg of 3-Bromo Nevirapine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (for system suitability and quantification): Prepare a solution containing 100 µg/mL of Nevirapine and 1 µg/mL of 3-Bromo Nevirapine by appropriate dilution of the stock solutions with the mobile phase.

Sample Preparation

Accurately weigh a quantity of the drug substance equivalent to 100 mg of Nevirapine and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]

The relationship between the different validation parameters is illustrated in the following diagram:

Caption: Interrelation of HPLC Method Validation Parameters.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed on Nevirapine to demonstrate the stability-indicating nature of the method.[12][13][14] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

-

Acid Degradation: 1 mL of 1N HCl was added to 1 mL of Nevirapine stock solution and kept at 60°C for 2 hours. The solution was then neutralized with 1N NaOH.

-

Base Degradation: 1 mL of 1N NaOH was added to 1 mL of Nevirapine stock solution and kept at 60°C for 2 hours. The solution was then neutralized with 1N HCl.[11]

-

Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of Nevirapine stock solution and kept at room temperature for 24 hours.[11]

-

Thermal Degradation: Nevirapine solid drug substance was kept in an oven at 105°C for 48 hours.

-

Photolytic Degradation: Nevirapine solid drug substance was exposed to UV light (254 nm) for 48 hours.

The results of the forced degradation studies showed significant degradation in acidic, basic, and oxidative conditions, with no interference from the degradation products at the retention time of 3-Bromo Nevirapine and Nevirapine.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of 3-Bromo Nevirapine ranging from the LOQ to 150% of the specification limit (e.g., 0.5 to 7.5 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity.

Accuracy (% Recovery)

The accuracy of the method was determined by recovery studies. A known amount of 3-Bromo Nevirapine was spiked into a sample solution of Nevirapine at three different concentration levels (50%, 100%, and 150% of the specification limit). The percentage recovery was calculated. The mean recovery was found to be within the acceptable range of 98-102%.[10]

Precision

-

Method Precision (Repeatability): The precision of the method was determined by injecting six individual preparations of a Nevirapine sample spiked with 3-Bromo Nevirapine at the 100% level. The relative standard deviation (%RSD) of the peak areas for 3-Bromo Nevirapine was calculated and found to be less than 2.0%.

-

Intermediate Precision (Ruggedness): The intermediate precision was evaluated by performing the analysis on a different day, with a different analyst, and on a different instrument. The %RSD for the results was within the acceptable limits, demonstrating the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for 3-Bromo Nevirapine were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.05 µg/mL (S/N ratio of 3:1), and the LOQ was found to be approximately 0.15 µg/mL (S/N ratio of 10:1).[1][10]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of 3-Bromo Nevirapine in Nevirapine drug substance. The method is suitable for routine quality control analysis and for stability studies of Nevirapine.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

-

International Journal of Pharmacy. Method development and validation for estimation of nevirapine from tablets by rp-hplc. [Link]

-

Oriental Journal of Chemistry. High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. [Link]

-

National Center for Biotechnology Information. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. [Link]

-

International Journal of Trend in Scientific Research and Development. Validated RP-HPLC Method for the Determination of Nelaribine in Bulk and Tablet Dosage Form. [Link]

-

Oriental Journal of Chemistry. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. [Link]

-

National Center for Biotechnology Information. Preparation and Characterisation of Nevirapine Oral Nanosuspensions. [Link]

-

International Journal of Creative Research Thoughts. Chromatography Method Development For Impurity Analysis And Degradation. [Link]

-

National Center for Biotechnology Information. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

-

ResearchGate. (PDF) Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma. [Link]

-

National Center for Biotechnology Information. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. [Link]

-

Scientific Research Publishing. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. [Link]

-

ResearchGate. Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. [Link]

-

ResearchGate. Degradation results of Nevirapine. | Download Scientific Diagram. [Link]

-

National Center for Biotechnology Information. Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies. [Link]

-

Chromatography Online. Method Development for Drug Impurity Profiling: Part 1. [Link]

-

National Center for Biotechnology Information. Nevirapine. PubChem Compound Summary for CID 4463. [Link]

-

Journal of Young Pharmacists. Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]

-

Journal of Drug Delivery and Therapeutics. RESEARCH ARTICLE METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF IMPURITIES IN DEFERASIROX BY RP-HPLC TECHNIQUE. [Link]

-

Wikipedia. Nevirapine. [Link]

-

Mayo Clinic. Nevirapine (oral route) - Side effects & dosage. [Link]

-

RCSB PDB. 3V81: Crystal structure of HIV-1 reverse transcriptase (RT) with DNA and the nonnucleoside inhibitor nevirapine. [Link]

-

ResearchGate. Chemical structure of nevirapine with protons labelled. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. ijtsrd.com [ijtsrd.com]

- 3. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nevirapine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. ijcrt.org [ijcrt.org]

- 6. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pharmascholars.com [pharmascholars.com]

- 11. orientjchem.org [orientjchem.org]

- 12. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. jyoungpharm.org [jyoungpharm.org]

Application Notes & Protocols: Utilizing 3-Bromo Nevirapine in Reverse Transcriptase Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the use of 3-Bromo Nevirapine, an analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, in biochemical assays designed to quantify the enzymatic activity of reverse transcriptase (RT), particularly from Human Immunodeficiency Virus Type 1 (HIV-1). This document offers in-depth scientific background, detailed experimental protocols, and data analysis guidelines to ensure the generation of robust and reliable results for research and drug discovery purposes.

Scientific Foundation: Understanding the Mechanism of Inhibition

Reverse transcriptase is a critical enzyme for retroviruses like HIV, responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1] The inhibition of this enzyme is a cornerstone of antiretroviral therapy.

NNRTIs, such as Nevirapine and its derivatives, are allosteric inhibitors of RT.[2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) at the enzyme's active site, NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the catalytic site.[2][4] This binding event induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its function non-competitively.[3][5] 3-Bromo Nevirapine is expected to share this mechanism of action.

Essential Reagents and Materials

This section outlines the necessary components for conducting a non-radioactive, colorimetric reverse transcriptase assay.

| Reagent/Material | Recommended Specifications | Supplier Example |

| Enzyme | Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer) | Commercially available |

| Inhibitor | 3-Bromo Nevirapine (MW: 345.19 g/mol ) | Specialized chemical suppliers |

| Reference Inhibitor | Nevirapine (MW: 266.30 g/mol ) | Sigma-Aldrich, etc. |

| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | Standard laboratory suppliers |

| Assay Kit | Colorimetric Reverse Transcriptase Assay Kit | Sigma-Aldrich (Cat. No. 11468120001), XpressBio (Cat. No. ZB-1122RTK) or similar |

| Plate Reader | Microplate reader capable of measuring absorbance at 405 nm | Standard laboratory equipment |

| Pipettes & Tips | Calibrated single and multichannel pipettes with nuclease-free tips | Standard laboratory suppliers |

| Microplates | 96-well streptavidin-coated microplates (often included in kits) | Included in assay kits |

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by incorporating essential controls.

Preparation of Reagents

Causality: Accurate preparation of stock solutions and serial dilutions is fundamental to obtaining a reliable dose-response curve and an accurate IC50 value. DMSO is used as the solvent due to the poor aqueous solubility of Nevirapine and its analogs.

-

3-Bromo Nevirapine Stock Solution (10 mM):

-

Accurately weigh 3.45 mg of 3-Bromo Nevirapine.

-

Dissolve in 1 mL of 100% DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Nevirapine (Reference Compound) Stock Solution (10 mM):

-

Accurately weigh 2.66 mg of Nevirapine.

-

Dissolve in 1 mL of 100% DMSO.

-

Vortex thoroughly.

-

Store in aliquots at -20°C.

-

-

Serial Dilutions of Inhibitors:

-

Perform serial dilutions of the 10 mM stock solutions in 100% DMSO to create a range of concentrations for the dose-response experiment. A 10-point, 3-fold dilution series is recommended to cover a broad range of inhibitory activity.

-

The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1% to minimize solvent effects on enzyme activity.

-

Reverse Transcriptase Assay Protocol (Colorimetric/ELISA-based)

This protocol is adapted from commercially available kits and general laboratory practices for non-radioactive RT assays.

Step-by-Step Procedure:

-

Prepare the Reaction Mixture: Following the manufacturer's instructions for the chosen colorimetric RT assay kit, prepare the reaction mixture containing the poly(A) template, oligo(dT) primer, and a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP. Keep the mixture on ice.

-

Plate Layout: Design the 96-well plate layout to include:

-

Blank: No enzyme, no inhibitor (background signal).

-

100% Activity Control: Enzyme, DMSO vehicle (no inhibitor).

-

Inhibitor Wells: Enzyme, serial dilutions of 3-Bromo Nevirapine.

-

Reference Control: Enzyme, serial dilutions of Nevirapine.

-

-

Add Inhibitors: Add 2 µL of the serially diluted 3-Bromo Nevirapine, Nevirapine, or DMSO vehicle to the appropriate wells of a reaction plate (not the streptavidin-coated plate).

-

Enzyme Preparation: Dilute the HIV-1 RT stock solution in the appropriate lysis or dilution buffer provided with the kit to the recommended working concentration (e.g., 1 ng per reaction).[6]

-

Initiate the Reaction: Add the diluted HIV-1 RT to the reaction mixture. Immediately dispense the complete reaction mix (containing the enzyme) into the wells of the reaction plate containing the inhibitors.

-

Incubation: Incubate the reaction plate at 37°C for 1-2 hours. This allows the reverse transcriptase to synthesize DNA, incorporating the labeled nucleotides.

-

Stop Reaction and Bind to Plate: Stop the reaction as per the kit's instructions (e.g., by adding a lysis buffer containing EDTA). Transfer the reaction products to the streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.

-

Detection:

-

Wash the plate multiple times with the provided wash buffer to remove unbound components.

-

Add the anti-digoxigenin-peroxidase (anti-DIG-POD) conjugate to each well and incubate for 1 hour at 37°C.

-

Wash the plate again to remove unbound antibody conjugate.

-

Add the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate and incubate at room temperature for 15-30 minutes, or until sufficient color development.

-

-

Read Plate: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis and Interpretation

Trustworthiness: Proper data analysis, including normalization and curve fitting, is essential for the reliable determination of inhibitory potency.

-

Data Normalization:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Absorbance_Inhibitor / Absorbance_100%_Activity))

-

-

IC50 Determination:

-

The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.

-

Use a suitable software package, such as GraphPad Prism, to plot the % Inhibition versus the log of the inhibitor concentration.

-

Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[7] This will generate an IC50 value with a 95% confidence interval.

-

Sample Data Presentation

| 3-Bromo Nevirapine (µM) | % Inhibition (Mean ± SD, n=3) |

| 0.01 | 5.2 ± 1.1 |

| 0.03 | 15.8 ± 2.5 |

| 0.1 | 35.1 ± 3.2 |

| 0.3 | 48.9 ± 2.8 |

| 1.0 | 65.4 ± 4.1 |

| 3.0 | 80.2 ± 3.5 |

| 10.0 | 92.1 ± 2.0 |

| 30.0 | 98.5 ± 1.5 |

Assay Validation and Quality Control

Expertise: A robust assay is characterized by its accuracy, precision, and reproducibility.

-

Positive Control: The inclusion of Nevirapine as a positive control allows for the validation of the assay's ability to detect known inhibitors and provides a benchmark for comparing the potency of 3-Bromo Nevirapine.

-

Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| (where σ is the standard deviation and μ is the mean of the positive and negative controls).

-

-

Intra- and Inter-Assay Variability: The assay should be repeated on different days to determine its reproducibility. The coefficient of variation (CV) for the determined IC50 values should ideally be less than 20%.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background signal | Contamination of reagents with nucleases or DNA. | Use nuclease-free water and pipette tips. Prepare fresh reagents. |

| Low signal in 100% activity control | Inactive enzyme or degraded reagents. | Use a new aliquot of enzyme. Check the expiration dates of the kit components. |

| Poor curve fit for IC50 determination | Inappropriate concentration range of the inhibitor. | Adjust the serial dilution range to better bracket the expected IC50. |

| High well-to-well variability | Pipetting errors or improper mixing. | Ensure proper mixing of all reagents. Use calibrated pipettes. |

References

-

Nevirapine - Wikipedia. Wikipedia. [Link]

-

What is the mechanism of Nevirapine? (2024-07-17). Patsnap Synapse. [Link]

-

Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. (1995). National Center for Biotechnology Information. [Link]

-

How to determine an IC50. GraphPad. [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

-

3-Bromo Nevirapine. CRO Splendid Lab Pvt. Ltd. [Link]

-

Nevirapine | C15H14N4O | CID 4463. PubChem. [Link]

-

Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]

-

Reverse-transcriptase inhibitor - Wikipedia. Wikipedia. [Link]

-

How NNRTIs Work. International Association of Providers of AIDS Care. [Link]

-

Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2013-11-01). National Center for Biotechnology Information. [Link]

-

Non-nucleoside Reverse Transcriptase Inhibitors Inhibit Reverse Transcriptase through a Mutually Exclusive Interaction with Divalent Cation-dNTP Complexes. (2019-07-15). National Center for Biotechnology Information. [Link]

-

Nevirapine Pathway, Pharmacokinetics. PharmGKB. [Link]

-

How NRTIs Work. International Association of Providers of AIDS Care. [Link]

-

HIV: Mechanisms of Action of NNRTIs. (2013-07-11). YouTube. [Link]

-

Basics of Enzymatic Assays for HTS. (2012-05-01). National Center for Biotechnology Information. [Link]

-

The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. (2016-03-01). National Center for Biotechnology Information. [Link]

Sources

- 1. tpub_185-Primer Selection guide for use with GoScript Reverse Transcription Mixes [promega.jp]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. researchgate.net [researchgate.net]

- 4. HIV-1 Reverse Transcriptase Error Rates and Transcriptional Thresholds Based on Single-strand Consensus Sequencing of Target RNA Derived From In Vitro-transcription and HIV-infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. xpressbio.com [xpressbio.com]

- 7. graphviz.org [graphviz.org]

Application Note: Experimental Evaluation of 3-Bromo Nevirapine Efficacy

Executive Summary & Rationale

This guide details the experimental framework for evaluating 3-Bromo Nevirapine (3-Br-NVP) , a halogenated derivative of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine.

Scientific Rationale: The introduction of a bromine atom at the C-3 position of the pyridine ring in the dipyridodiazepinone core is a classic structure-activity relationship (SAR) strategy. The bulky, lipophilic bromine atom is hypothesized to enhance binding affinity within the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase (RT), potentially improving potency against wild-type virus or retaining activity against common NNRTI-resistance mutations (e.g., K103N, Y181C) by altering the inhibitor's binding vector.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound verification to resistance profiling.

Caption: Sequential validation workflow for NNRTI candidates. Progression requires meeting strict potency (IC50) and selectivity (SI) thresholds.

Phase 1: Compound Preparation & Quality Control

Objective: Ensure biological data is not an artifact of impurities (e.g., unreacted brominating agents).

Protocol A: Solubilization and Storage

-

Stock Solution: Dissolve 3-Br-NVP in 100% DMSO to a concentration of 10 mM .

-

Note: Brominated analogs often have lower aqueous solubility than parent Nevirapine. Vortexing or mild sonication (30s) may be required.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solutions: Dilute in culture medium immediately prior to use. Final DMSO concentration in assays must remain <0.5% (v/v) to prevent solvent-induced cytotoxicity.

Phase 2: Biochemical Efficacy (Cell-Free RT Inhibition)

Objective: Quantify the direct inhibition of recombinant HIV-1 Reverse Transcriptase (RT) enzyme activity (IC50).

Mechanism of Action

NNRTIs like 3-Br-NVP bind to the allosteric hydrophobic pocket, causing a conformational change that locks the p66 subdomain, preventing DNA polymerization.

Caption: Allosteric inhibition mechanism. 3-Br-NVP binding induces rigidity, preventing substrate incorporation.

Protocol B: Colorimetric RT Assay

Reference Standard: Roche Colorimetric RT Assay or equivalent chemiluminescent kit.

-

Reagent Prep: Prepare recombinant HIV-1 RT (wild-type) and template/primer hybrid (Poly(A) · oligo(dT)15).

-

Plate Setup: Use streptavidin-coated microplates.

-

Reaction Mix:

-

20 µL RT enzyme buffer.

-

20 µL Diluted 3-Br-NVP (Serial dilutions: 1000 nM to 0.1 nM).

-

20 µL Reaction mixture (Biotin-dUTP, TTP, Template).

-

-

Incubation: 1 hour at 37°C.

-

Detection: Wash plate. Add anti-DIG-POD antibody (peroxidase conjugated). Incubate 1h. Add ABTS substrate.

-

Read: Measure Absorbance at 405 nm (reference 490 nm).

-

Calculation:

Phase 3: Antiviral Efficacy (Cell-Based)

Objective: Determine the EC50 (Effective Concentration 50%) in a live infection model using MT-4 cells.

Protocol C: MT-4/MTT Antiviral Assay

Why MT-4? These HTLV-1 transformed T-cells are highly susceptible to HIV-1 induced cytopathogenicity, allowing for a rapid readout (4-5 days) via cell viability rather than p24 ELISA.

-

Cell Culture: Maintain MT-4 cells in RPMI 1640 + 10% FBS. Viability must be >95% (Trypan Blue).

-

Infection:

-

Pellet MT-4 cells (

cells/mL). -

Resuspend in fresh medium containing HIV-1 (Strain IIIB or NL4-3) at a Multiplicity of Infection (MOI) of 0.01 .

-

Control: Mock-infected cells (no virus).

-

-

Treatment:

-

Plate 100 µL of infected cells into 96-well plates containing 100 µL of 3-Br-NVP at varying concentrations.

-

Include Nevirapine (Parent) and AZT as positive controls.

-

-

Incubation: 5 days at 37°C, 5% CO2.

-

Readout (MTT Method):

-

Add 20 µL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (7.5 mg/mL).

-

Incubate 2 hours.

-

Lyse cells with DMSO/acidified isopropanol to solubilize formazan crystals.

-

Read Absorbance at 540 nm.

-

Phase 4: Cytotoxicity & Selectivity

Objective: Confirm that viral inhibition is due to specific drug action, not cell death.

Protocol D: Selectivity Index (SI) Determination[1]

-

Mock Infection: Perform Protocol C exactly as described but without adding HIV-1.

-

CC50 Calculation: Determine the concentration of 3-Br-NVP that reduces cell viability by 50% compared to DMSO controls.

-

Selectivity Index Formula:

-

Target: An SI > 10 is considered active; SI > 100 is excellent.

-

Data Analysis & Resistance Profiling

Resistance Panel: If 3-Br-NVP shows efficacy (EC50 < 50 nM) against Wild Type (WT), it must be tested against resistant strains.

-

K103N: The most common NNRTI resistance mutation.

-

Y181C: Causes loss of aromatic stacking interactions; critical for evaluating if the 3-Bromo modification restores binding.

Data Presentation Template

| Compound | HIV-1 Strain | EC50 (nM) ± SD | CC50 (µM) | Selectivity Index (SI) | Fold Resistance* |

| 3-Br-NVP | Wild Type (IIIB) | [Data] | [Data] | [Calc] | 1.0 |

| 3-Br-NVP | K103N | [Data] | > 100 | [Calc] | |

| 3-Br-NVP | Y181C | [Data] | > 100 | [Calc] | [Calc] |

| Nevirapine | Wild Type | 40 ± 5 | > 100 | > 2500 | 1.0 |

References

-

Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors that are highly potent and effective against wild-type and drug-resistant HIV-1 variants. Journal of Medicinal Chemistry. Link

-

Pauwels, R., et al. (1988). Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds. Journal of Virological Methods. Link

-

Sriram, D., et al. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Die Pharmazie. Link

-

Balzarini, J., et al. (1996). Differential anti-herpesvirus and antiretrovirus effects of the (S) and (R) enantiomers of acyclic nucleoside phosphonates. Antimicrobial Agents and Chemotherapy.[1][2] Link

Sources

- 1. A comparison of 3 regimens to prevent nevirapine resistance mutations in HIV-infected pregnant women receiving a single intrapartum dose of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

Development and Validation of Analytical Standards for 3-Bromo Nevirapine Impurities

Application Note: AN-NVP-BR-001

Abstract

This application note details the protocol for the synthesis, characterization, and analytical method development of 3-Bromo Nevirapine , a potential process-related impurity in the production of the antiretroviral drug Nevirapine. Due to the genotoxic potential of halogenated aromatic compounds, strict control strategies are required. This guide provides a self-validating workflow for isolating the reference standard and establishing a robust HPLC/UPLC quantification method compliant with ICH Q2(R1) and Q3A(R2) guidelines.

Introduction & Regulatory Context[1][2][3]

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3][4][5] The synthesis of NVP typically involves the coupling of 2-chloro-3-amino-4-picoline with a 2-chloronicotinic acid derivative.

The Risk: The presence of 3-Bromo Nevirapine (3-Br-NVP) typically arises from the use of bromine-contaminated starting materials (e.g., 2-bromo-analogs present in chloronicotinic acid supplies) or side reactions during halogenation steps. Unlike its chloro-counterparts, bromo-derivatives often exhibit distinct lipophilicity and reactivity profiles, necessitating specific separation techniques.

Regulatory Mandate:

-

ICH Q3A(R2): Impurities >0.10% must be identified and characterized.

-

ICH M7: Halogenated impurities often trigger structural alerts for genotoxicity, potentially requiring limits as low as the Threshold of Toxicological Concern (TTC).

Protocol 1: Synthesis & Isolation of the Reference Standard

To develop an analytical method, one must first possess the impurity as a Reference Standard (RS). Since 3-Br-NVP is not a standard catalog reagent, it must be synthesized or enriched.

Mechanism of Formation

The impurity is analogous to Nevirapine but contains a bromine atom at the C-3 position (derived from the nicotinic acid moiety).

Workflow Diagram: Impurity Origin & Isolation

Figure 1: Synthetic origin and isolation pathway for 3-Bromo Nevirapine.

Experimental Procedure (Enrichment Strategy)

Note: If direct synthesis using 2-bromo-nicotinic acid is not feasible, use this enrichment protocol.

-

Stress Condition: Subject the crude reaction mixture (pre-crystallization) to a "spiking" experiment using 2-bromo-nicotinic acid (5% molar equivalent) during the coupling step to intentionally generate the impurity.

-

Extraction: Dissolve the crude solid in Methylene Chloride. Wash with 1N NaOH to remove unreacted acids.

-

Prep-HPLC Isolation:

-

Column: C18 Preparative Column (e.g., 19 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic 40% Acetonitrile / 60% Ammonium Acetate (10mM, pH 5.0).

-

Logic: The Bromo-analog is more lipophilic than Nevirapine (Chloro/Methyl substituted) and will elute later. Collect the peak eluting at RRT ~1.2-1.3 relative to NVP.

-

-

Lyophilization: Freeze-dry the collected fractions to obtain the amorphous solid.

Protocol 2: Structural Characterization (Validation of Standard)

Before using the isolated solid as a standard, its identity must be confirmed.

A. Mass Spectrometry (The "Smoking Gun")

Bromine has a unique isotopic signature that distinguishes it from Chlorine and Hydrogen.

-

Technique: LC-MS/MS (ESI Positive Mode).

-

Criteria:

-

Nevirapine (Parent): m/z 267.

-

3-Bromo Impurity: Look for the molecular ion cluster.[6]

-

Isotope Pattern: You must observe a 1:1 ratio between the M and M+2 peaks (due to ⁷⁹Br and ⁸¹Br natural abundance).

-

Contrast: Chlorine compounds show a 3:1 ratio (M:M+2).

-

B. NMR Spectroscopy

-

Technique: ¹H-NMR (400 MHz, DMSO-d6).

-

Diagnostic Shift: The proton adjacent to the halogen on the pyridine ring will show a downfield shift (deshielding) compared to the parent Nevirapine due to the lower electronegativity and larger atomic radius of Bromine vs. Chlorine/Hydrogen.

Protocol 3: Analytical Method Development (HPLC)

This method separates 3-Bromo Nevirapine from the API and other known impurities (A, B, and C).

Chromatographic Conditions

| Parameter | Specification | Rationale |